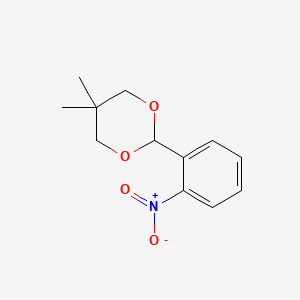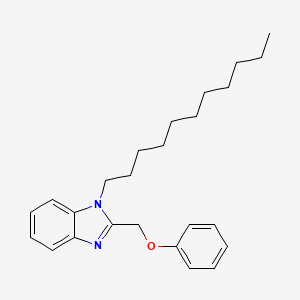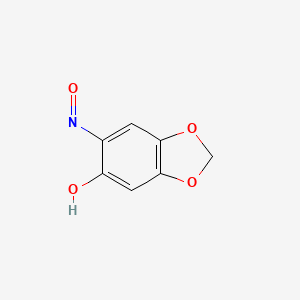![molecular formula C8H8N6O6 B15002904 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine](/img/structure/B15002904.png)
4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. The reaction mixture is stirred and then filtered to remove insoluble by-products, followed by purification through column chromatography . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and oxadiazole groups play a crucial role in its reactivity and interactions. It can act as an oxidizing agent, and its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine include:
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares a similar oxadiazole structure and is used in similar applications.
4-[4-(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine: Another related compound with similar energetic properties.
The uniqueness of this compound lies in its specific molecular arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C8H8N6O6 |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
4-[4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C8H8N6O6/c15-14(16)6-8(12-20-10-6)18-7-5(9-19-11-7)13-1-3-17-4-2-13/h1-4H2 |
Clé InChI |
GOBWFWUWGQYPBA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NON=C2OC3=NON=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15002827.png)
![{4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone](/img/structure/B15002828.png)
![7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002831.png)
![4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B15002844.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B15002851.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15002864.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002867.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002869.png)

![3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002884.png)

![N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B15002897.png)
![N-[1-(Butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B15002912.png)
